An In-Depth Technical Guide to Behenyl Oleate: Chemical Structure and Properties
An In-Depth Technical Guide to Behenyl Oleate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl oleate ((Z)-docosyl octadec-9-enoate) is a long-chain wax ester composed of behenyl alcohol and oleic acid. As a naturally occurring lipid, it is a component of the tear film lipid layer, where it contributes to ocular surface stability. Its unique physicochemical properties also make it a subject of interest in materials science and drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of behenyl oleate.
Chemical Structure and Identification
Behenyl oleate is characterized by a long saturated fatty alcohol chain (behenyl, C22) esterified to an unsaturated fatty acid (oleic acid, C18:1). The presence of a cis-double bond in the oleic acid moiety introduces a kink in the molecular structure, influencing its packing and physical properties.
Table 1: Chemical Identifiers for Behenyl Oleate
| Identifier | Value |
| IUPAC Name | (Z)-docosyl octadec-9-enoate[1] |
| Synonyms | Docosyl oleate, Oleic acid behenyl ester[2][3] |
| CAS Number | 127566-70-5[3] |
| Molecular Formula | C₄₀H₇₈O₂[3] |
| Molecular Weight | 591.05 g/mol [3] |
| InChI Key | QKPJNZCOIFUYNE-MOHJPFBDSA-N[3] |
Physicochemical Properties
The physical and chemical properties of behenyl oleate are dictated by its long hydrocarbon chains and the ester functional group. It is a waxy solid at room temperature with a defined melting point.
Table 2: Physicochemical Properties of Behenyl Oleate
| Property | Value |
| Physical State | Solid at room temperature[3] |
| Melting Point | Approximately 38 °C |
| Boiling Point | 621.7 °C at 760 mmHg |
| Density | 0.862 g/cm³ |
| Solubility | Insoluble in water. Soluble in non-polar organic solvents like chloroform and hexane. Limited solubility in polar solvents like ethanol and acetone. |
| Purity (Research Grade) | >99%[3] |
Experimental Protocols
Synthesis of Behenyl Oleate via Fischer Esterification
The most common method for synthesizing behenyl oleate is the Fischer esterification of oleic acid with behenyl alcohol, catalyzed by a strong acid.[4]
Materials:
-
Oleic acid
-
Behenyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oleic acid (1 equivalent) and behenyl alcohol (1.2 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 equivalents).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude behenyl oleate.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure behenyl oleate.[4]
Characterization of Behenyl Oleate
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.[5]
-
Mobile Phase: A gradient of acetonitrile and isopropanol is commonly used for the separation of wax esters.[5]
-
Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at low wavelengths (around 205-210 nm).[6]
-
Sample Preparation: Dissolve the sample in a suitable organic solvent such as chloroform or a hexane/isopropanol mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃).[4]
-
¹H NMR:
-
¹³C NMR:
-
δ 173.9 ppm: Carbonyl carbon of the ester group.
-
δ 130.0 ppm and 129.8 ppm: Carbons of the double bond.
-
δ 64.4 ppm: Carbon adjacent to the ester oxygen (-O-CH₂-).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum of behenyl oleate will show a characteristic strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹.[4]
-
Strong C-H stretching vibrations from the long alkyl chains will be observed in the region of 2850-2950 cm⁻¹.
-
C-O stretching vibrations will appear in the fingerprint region between 1300 and 1000 cm⁻¹.[4]
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.
-
The protonated molecular ion [M+H]⁺ is expected at m/z 591.1.
-
Fragmentation patterns can provide information about the fatty acid and fatty alcohol components.[7]
Visualizations
Caption: Fischer Esterification of Behenyl Oleate.
Caption: Synthesis and Purification Workflow.
References
- 1. Behenyl oleate | C40H78O2 | CID 56935970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. larodan.com [larodan.com]
- 4. Behenyl oleate | 127566-70-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
